1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide 1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1105217-05-7
VCID: VC6622475
InChI: InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27)
SMILES: C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4
Molecular Formula: C21H21N5O
Molecular Weight: 359.433

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide

CAS No.: 1105217-05-7

Cat. No.: VC6622475

Molecular Formula: C21H21N5O

Molecular Weight: 359.433

* For research use only. Not for human or veterinary use.

1-(6-phenylpyridazin-3-yl)-N-(pyridin-3-yl)piperidine-4-carboxamide - 1105217-05-7

Specification

CAS No. 1105217-05-7
Molecular Formula C21H21N5O
Molecular Weight 359.433
IUPAC Name 1-(6-phenylpyridazin-3-yl)-N-pyridin-3-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C21H21N5O/c27-21(23-18-7-4-12-22-15-18)17-10-13-26(14-11-17)20-9-8-19(24-25-20)16-5-2-1-3-6-16/h1-9,12,15,17H,10-11,13-14H2,(H,23,27)
Standard InChI Key VNXRNBFXILBERD-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates three aromatic systems:

  • A piperidine ring at position 4, functionalized with a carboxamide group.

  • A pyridazine ring substituted at position 6 with a phenyl group.

  • A pyridin-3-yl group linked via an amide bond to the piperidine nitrogen.

The IUPAC name, 1(6phenylpyridazin3yl)Npyridin3ylpiperidine4carboxamide1-(6-\text{phenylpyridazin}-3-\text{yl})-N-\text{pyridin}-3-\text{ylpiperidine}-4-\text{carboxamide}, reflects this arrangement. Its SMILES notation (C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4\text{C1CN(CCC1C(=O)NC2=CN=CC=C2)C3=NN=C(C=C3)C4=CC=CC=C4}) and InChIKey (VNXRNBFXILBERD-UHFFFAOYSA-N\text{VNXRNBFXILBERD-UHFFFAOYSA-N}) further delineate connectivity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H21N5O\text{C}_{21}\text{H}_{21}\text{N}_5\text{O}
Molecular Weight (g/mol)359.433
CAS Registry Number1105217-05-7
PubChem CID30866632

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis involves multi-step organic reactions, typical of pyridazine derivatives :

  • Piperidine Ring Formation: Cyclization of appropriate precursors (e.g., δ-amino ketones) under acidic or basic conditions.

  • Pyridazine Construction: Condensation of 1,4-diketones with hydrazines, followed by dehydrogenation to form the pyridazine core .

  • Functionalization:

    • Introduction of the phenyl group at position 6 via Suzuki-Miyaura coupling.

    • Amide bond formation between the piperidine carboxamide and pyridin-3-amine using carbodiimide-based coupling agents.

Challenges and Solutions

  • Regioselectivity: The pyridazine ring’s electronic asymmetry necessitates careful control during substitution reactions. Microwave-assisted synthesis has been proposed to enhance yield and selectivity .

  • Solubility Limitations: While solubility data remain unpublished, structural analogs (e.g., 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamide) suggest that fluorination or methylene spacers may improve aqueous solubility .

Biological Activity and Mechanistic Insights

Table 2: Structural Analogs and Modifications

CompoundMolecular FormulaModificationBiological ImplicationSource
1-(6-Phenylpyridazin-3-yl)-N-(pyridin-4-ylmethyl)piperidine-4-carboxamideC22H23N5O\text{C}_{22}\text{H}_{23}\text{N}_5\text{O}Pyridin-4-ylmethyl groupEnhanced lipophilicity
1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-3-ylmethyl)piperidine-3-carboxamideC21H20FN5O\text{C}_{21}\text{H}_{20}\text{FN}_5\text{O}Fluorophenyl substitutionIncreased metabolic stability

The absence of a methylene linker in the target compound (vs. and ) may reduce steric hindrance, favoring target engagement.

Future Research Directions

  • Synthetic Optimization: Exploring greener solvents (e.g., cyclopentyl methyl ether) to improve sustainability .

  • ADMET Profiling: Systematic studies on absorption, distribution, and toxicity to guide lead optimization.

  • Target Deconvolution: High-throughput screening against kinase or GPCR libraries to identify primary targets.

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